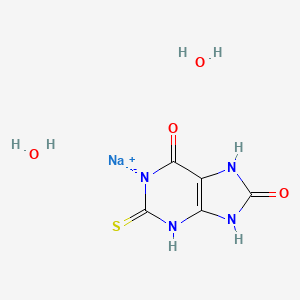
sodium;2-sulfanylidene-7,9-dihydro-3H-purin-1-ide-6,8-dione;dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of azathioprine and is known for its role in metabolic research, environmental studies, and clinical diagnostics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-sulfanylidene-7,9-dihydro-3H-purin-1-ide-6,8-dione;dihydrate involves the reaction of uric acid with thiourea in the presence of sodium hydroxide. The reaction is typically carried out in an aqueous medium at elevated temperatures to ensure complete conversion. The product is then purified through recrystallization to obtain the dihydrate form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required standards for various applications .
化学反応の分析
Types of Reactions
Sodium;2-sulfanylidene-7,9-dihydro-3H-purin-1-ide-6,8-dione;dihydrate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides and other sulfur-containing derivatives.
Reduction: It can be reduced to form thiols and other reduced sulfur species.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfides, thiols, and various substituted derivatives, which have applications in pharmaceuticals and other industries .
科学的研究の応用
Sodium;2-sulfanylidene-7,9-dihydro-3H-purin-1-ide-6,8-dione;dihydrate has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in chemical identification and quantification studies.
Biology: The compound is used in metabolic research to study various biochemical pathways.
Medicine: It serves as a metabolite of azathioprine, a drug used in immunosuppressive therapy.
Industry: The compound is used in the synthesis of various sulfur-containing compounds and as a reagent in organic synthesis
作用機序
The mechanism of action of sodium;2-sulfanylidene-7,9-dihydro-3H-purin-1-ide-6,8-dione;dihydrate involves its interaction with cellular thiol groups. This interaction leads to the formation of disulfide bonds, which can affect various cellular processes. The compound also acts as an inhibitor of certain enzymes involved in purine metabolism, thereby modulating biochemical pathways .
類似化合物との比較
Similar Compounds
Thiouric Acid Sodium Salt Dihydrate: A similar compound with comparable properties and applications.
3-(Morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one: Another sulfur-containing compound with significant biological activity.
Uniqueness
Sodium;2-sulfanylidene-7,9-dihydro-3H-purin-1-ide-6,8-dione;dihydrate is unique due to its specific interaction with thiol groups and its role as a metabolite of azathioprine. This makes it particularly valuable in medical and biochemical research.
特性
分子式 |
C5H7N4NaO4S |
|---|---|
分子量 |
242.19 g/mol |
IUPAC名 |
sodium;2-sulfanylidene-7,9-dihydro-3H-purin-1-ide-6,8-dione;dihydrate |
InChI |
InChI=1S/C5H4N4O2S.Na.2H2O/c10-3-1-2(7-4(11)6-1)8-5(12)9-3;;;/h(H4,6,7,8,9,10,11,12);;2*1H2/q;+1;;/p-1 |
InChIキー |
MLIWRDAPPPZIOA-UHFFFAOYSA-M |
正規SMILES |
C12=C(NC(=O)N1)NC(=S)[N-]C2=O.O.O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


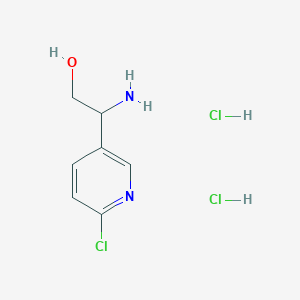
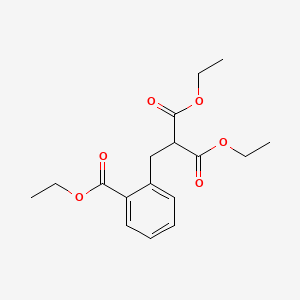
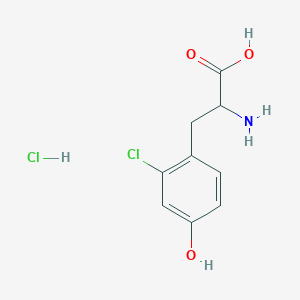

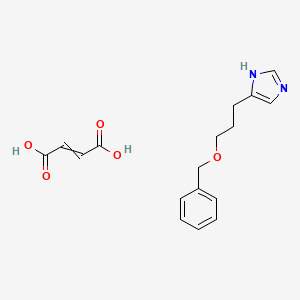
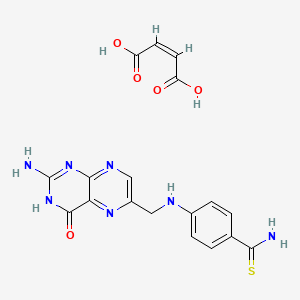
![N-(6-Chloro-1H-benzo[D]imidazol-2-YL)acetamide](/img/structure/B13826263.png)
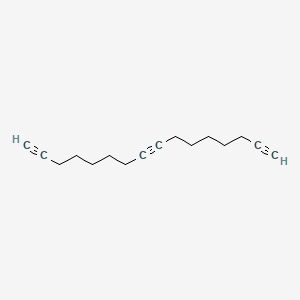
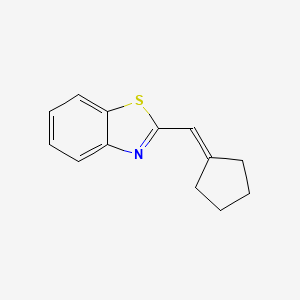
![9-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]purin-6-amine](/img/structure/B13826277.png)
![sodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl-hydroxyphosphinate](/img/structure/B13826279.png)
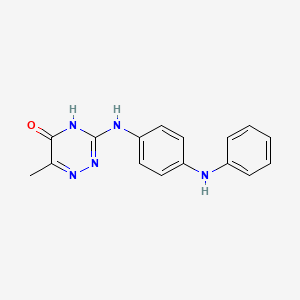

![5-(3,4-Dimethoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B13826295.png)
